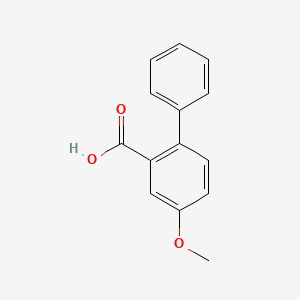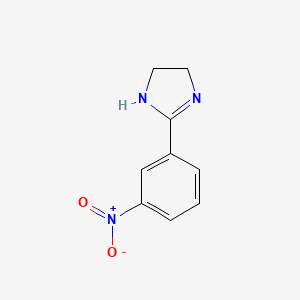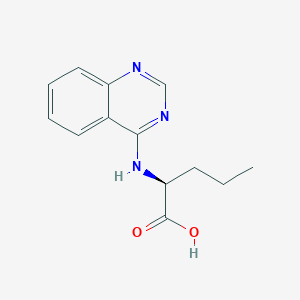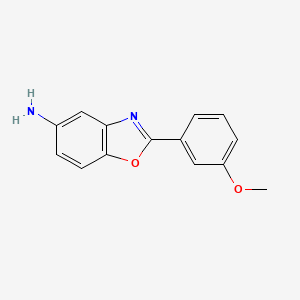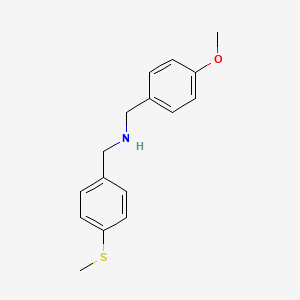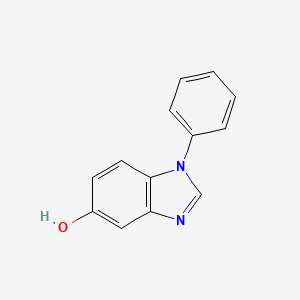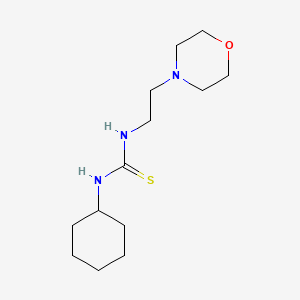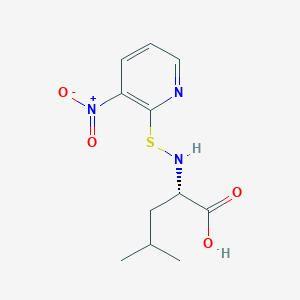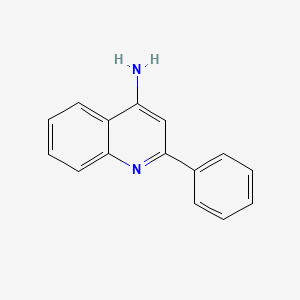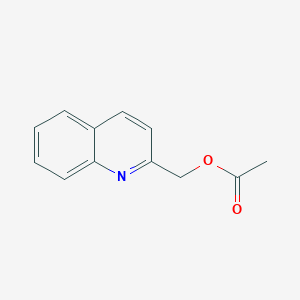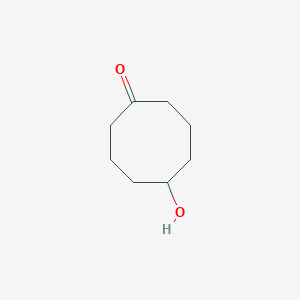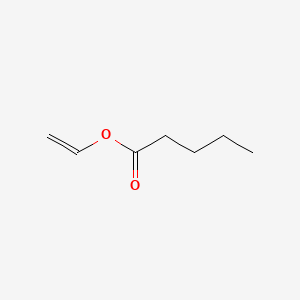
Valerato de vinilo
Descripción general
Descripción
Vinyl valerate, also known as pentanoic acid ethenyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers and copolymers. Vinyl valerate is known for its ability to undergo polymerization, making it valuable in the manufacturing of various plastic and resin products.
Aplicaciones Científicas De Investigación
Vinyl valerate has several scientific research applications, including:
Chemistry: Vinyl valerate is used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and transesterification reactions.
Biology: Vinyl valerate is used in the preparation of biocompatible polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research on vinyl valerate-based polymers focuses on their potential use in medical devices and implants due to their biocompatibility and biodegradability.
Industry: Vinyl valerate is used in the production of adhesives, coatings, and sealants. It is also used in the manufacture of plasticizers and other plastic additives.
Mecanismo De Acción
Target of Action
Vinyl valerate, also known as ethenyl pentanoate, is a chemical compound that doesn’t have a specific biological target in the human body. It’s primarily used in the production of polymers and isn’t typically associated with biological or pharmacological activity .
Mode of Action
As a chemical compound used in industrial applications, vinyl valerate doesn’t interact with biological targets in the way that a drug or bioactive molecule would. Instead, its primary interactions are with other chemical substances in the context of polymer production .
Biochemical Pathways
Vinyl valerate doesn’t participate in any known biochemical pathways in the human body. Related compounds such as valerate (a short-chain fatty acid) have been shown to influence intestinal barrier function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinyl valerate can be synthesized through the esterification of valeric acid with vinyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, vinyl valerate is often produced through the transesterification of vinyl acetate with valeric acid. This method involves the use of a catalyst, such as sodium methoxide, to promote the exchange of ester groups between the reactants. The reaction is conducted at elevated temperatures to achieve high yields of vinyl valerate.
Análisis De Reacciones Químicas
Types of Reactions
Vinyl valerate undergoes various chemical reactions, including:
Polymerization: Vinyl valerate can polymerize to form polyvinyl valerate, which is used in the production of plastics and resins.
Hydrolysis: In the presence of water and an acid or base catalyst, vinyl valerate can hydrolyze to yield valeric acid and vinyl alcohol.
Transesterification: Vinyl valerate can participate in transesterification reactions with other esters to form new ester products.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization of vinyl valerate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis of vinyl valerate.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Polymerization: Polyvinyl valerate
Hydrolysis: Valeric acid and vinyl alcohol
Transesterification: Various ester products depending on the reactants used
Comparación Con Compuestos Similares
Vinyl valerate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate. it has unique properties that make it distinct:
Vinyl acetate: Vinyl acetate is used primarily in the production of polyvinyl acetate and polyvinyl alcohol. It has a lower molecular weight and boiling point compared to vinyl valerate.
Vinyl laurate: Vinyl laurate is used in the production of specialty polymers and coatings. It has a higher molecular weight and boiling point compared to vinyl valerate.
List of Similar Compounds
- Vinyl acetate
- Vinyl laurate
- Vinyl propionate
- Vinyl butyrate
Vinyl valerate’s unique combination of properties, such as its intermediate molecular weight and boiling point, make it suitable for specific applications in polymer and resin production.
Propiedades
IUPAC Name |
ethenyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSRIYYOIZLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974258 | |
| Record name | Ethenyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-43-8 | |
| Record name | Vinyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5873-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenyl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


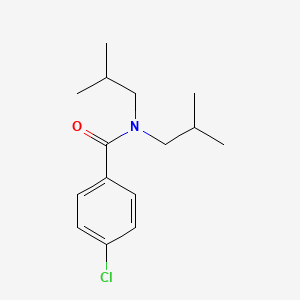
![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)
